molecular formula C5H8F3NO2S B13193626 2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione

2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B13193626
M. Wt: 203.19 g/mol
InChI Key: NVPRUITUKXBZFY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione is a unique organosulfur compound characterized by the presence of a trifluoromethyl group attached to a thiomorpholine ringThe trifluoromethyl group is known for its ability to enhance the stability, lipophilicity, and bioactivity of organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of thiomorpholine with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, with the trifluoromethyl group being introduced selectively at the desired position.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both a thiomorpholine ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8F3NO2S

Molecular Weight

203.19 g/mol

IUPAC Name

2-(trifluoromethyl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C5H8F3NO2S/c6-5(7,8)4-3-9-1-2-12(4,10)11/h4,9H,1-3H2

InChI Key

NVPRUITUKXBZFY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(CN1)C(F)(F)F

Origin of Product

United States

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